molecular formula C21H23N5O2S2 B3470973 methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

Cat. No.: B3470973
M. Wt: 441.6 g/mol
InChI Key: IEJSUISAZMWQAU-UHFFFAOYSA-N
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Description

Methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound that features a combination of triazole, pyrimidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyrimidine and benzoate groups. Common reagents used in these reactions include allyl bromide, dimethylpyrimidine, and various thiolating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The triazole and pyrimidine moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate: is similar to other compounds containing triazole and pyrimidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S2/c1-5-10-26-18(13-29-20-22-14(2)11-15(3)23-20)24-25-21(26)30-12-16-6-8-17(9-7-16)19(27)28-4/h5-9,11H,1,10,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSUISAZMWQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2CC=C)SCC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Reactant of Route 2
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methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Reactant of Route 3
methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Reactant of Route 5
Reactant of Route 5
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methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

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